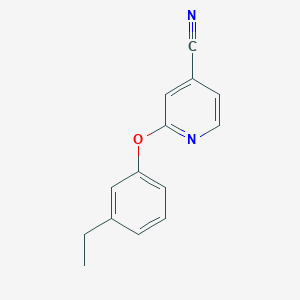

2-(3-Ethylphenoxy)pyridine-4-carbonitrile

Description

Properties

IUPAC Name |

2-(3-ethylphenoxy)pyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-2-11-4-3-5-13(8-11)17-14-9-12(10-15)6-7-16-14/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEEMXZFUENIEEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)OC2=NC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethylphenoxy)pyridine-4-carbonitrile typically involves the reaction of 3-ethylphenol with 4-chloropyridine-2-carbonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethylphenoxy)pyridine-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Potassium carbonate in dimethylformamide (DMF).

Major Products Formed

Oxidation: Oxidized derivatives of the phenoxy and pyridine rings.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted pyridine derivatives with various nucleophiles.

Scientific Research Applications

2-(3-Ethylphenoxy)pyridine-4-carbonitrile is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In the study of biological pathways and interactions.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Ethylphenoxy)pyridine-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural analogs and their substituent effects are summarized below:

*Estimated based on structural analogs.

Physicochemical Properties

- Lipophilicity: The ethyl group in this compound increases logP compared to fluorinated analogs (e.g., 2-(2,4-Difluorophenoxy)pyridine-4-carbonitrile), which may improve blood-brain barrier penetration .

- Solubility : Thiophene-containing derivatives (e.g., 2-(Thiophen-3-yl)pyridine-4-carbonitrile) exhibit lower molecular weights and higher solubility in polar solvents compared to phenyl-substituted analogs .

- Crystallinity : Pyridine-3-carbonitrile derivatives (e.g., 2-Ethoxy-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile) often form stable crystals due to planar aromatic systems, as evidenced by single-crystal X-ray studies .

Biological Activity

2-(3-Ethylphenoxy)pyridine-4-carbonitrile is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, with a CAS number of 1016887-17-4, features a unique structure that may confer specific pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H13N2O

- Molecular Weight : 213.25 g/mol

The presence of the pyridine ring and the carbonitrile functional group suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. Preliminary studies suggest that it may act as an inhibitor or modulator of certain pathways involved in cell signaling and regulation.

Proposed Mechanisms:

- Receptor Interaction : The compound may bind to neurotransmitter receptors, influencing neurotransmission and potentially exhibiting anxiolytic or antidepressant effects.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular metabolism and proliferation.

Biological Activity Overview

Recent studies have indicated various biological activities associated with this compound, including:

- Antimicrobial Activity : Demonstrated efficacy against certain bacterial strains.

- Anticancer Properties : Preliminary data indicate potential cytotoxic effects on cancer cell lines.

- Neuroprotective Effects : Potential benefits in models of neurodegenerative diseases.

Data Table: Summary of Biological Activities

Case Studies

-

Antimicrobial Study :

A study evaluated the antimicrobial activity of this compound against various pathogens. The results indicated significant inhibition zones against E. coli and S. aureus, suggesting its potential as a lead compound for developing new antibiotics. -

Cytotoxicity Assay :

In vitro assays were conducted on several cancer cell lines (e.g., MCF-7 for breast cancer). The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective concentrations for inducing apoptosis. -

Neuroprotection Research :

A neuroprotective study demonstrated that treatment with this compound reduced cell death in models of oxidative stress, highlighting its potential for therapeutic applications in neurodegenerative diseases such as Alzheimer's.

Q & A

Q. How to elucidate the mechanism of action in enzyme inhibition?

- Methodological Answer : Use fluopol-ABPP (activity-based protein profiling) to identify covalent binding to serine hydrolases like PREPL. Perform kinetic assays (K/IC) with varying pre-incubation times to distinguish reversible vs. irreversible inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.